2-Cyclobutylcyclopropane-1-carboxylic acid

Description

Overview of Cyclopropane (B1198618) and Cyclobutyl Carbocycles in Contemporary Chemical Research

Cyclopropane and cyclobutane (B1203170) rings are foundational motifs in organic chemistry that continue to capture the interest of the research community. These small carbocycles are integral structural units in a multitude of biologically active natural products and synthetic molecules, including pharmaceuticals and agrochemicals. nih.govresearchgate.net The defining characteristic of these rings is their significant ring strain—a consequence of compressed bond angles deviating from the ideal 109.5° of sp³ hybridized carbons. researchgate.net This inherent strain imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. For instance, the cyclopropane ring can act as a bioisostere for alkenes or gem-dimethyl groups, influencing a molecule's conformation, metabolic stability, and lipophilicity. researchgate.netnih.gov Similarly, cyclobutanes offer a three-dimensional structure that can be exploited in drug design to direct pharmacophore groups, reduce planarity, and fill hydrophobic pockets. researchgate.net Their utility is so profound that they are recurrent scaffolds in medicinal chemistry, contributing to the structural rigidity and pharmacological profiles of numerous bioactive compounds. nih.gov

Academic Significance of Functionally Substituted Cyclopropane Carboxylic Acids

Functionally substituted cyclopropane carboxylic acids represent a class of molecules with considerable academic and practical importance. Their derivatives are studied for a wide range of biological activities, including roles as enzyme inhibitors and as modulators of biological pathways. A paramount example is 1-aminocyclopropane-1-carboxylic acid (ACC), a well-known precursor in the biosynthesis of ethylene (B1197577), a key plant hormone that regulates growth, senescence, and fruit ripening. This has spurred research into synthetic analogues to act as inhibitors of ethylene biosynthesis, which is crucial for agriculture and food preservation.

Furthermore, the rigid cyclopropane scaffold allows for the precise spatial arrangement of functional groups, making these compounds valuable probes for studying biological processes and as building blocks in the synthesis of complex molecular architectures. nih.govnih.gov The carboxylic acid moiety provides a handle for further chemical modification, such as esterification or amidation, allowing for the creation of diverse chemical libraries for drug discovery and material science. wikipedia.orggoogle.com For instance, optically pure 2-arylcyclopropane-1-carboxylic acids are key precursors for various drugs, including the antiplatelet agent Ticagrelor. researchgate.net

Structural Context of 2-Cyclobutylcyclopropane-1-carboxylic Acid within Cyclopropane Carboxylic Acid Derivatives

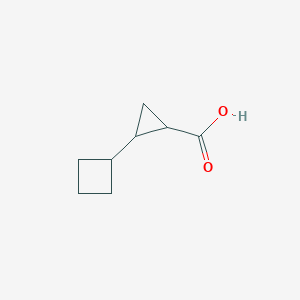

This compound is a specific derivative within the larger family of cyclopropane carboxylic acids. Its structure is defined by a central three-membered cyclopropane ring. A carboxylic acid group (-COOH) is attached to the first carbon atom of this ring. A four-membered cyclobutyl ring is attached as a substituent to the second carbon atom of the cyclopropane ring.

While specific research literature on this compound is not prominent, its structure can be understood in the context of related, documented molecules. For comparison, the properties of a structurally analogous compound, 2,2-Di(cyclobutyl)cyclopropane-1-carboxylic acid, are available and provide insight into the potential physicochemical characteristics of such molecules.

| Property | Value for 2,2-Di(cyclobutyl)cyclopropane-1-carboxylic acid nih.gov |

|---|---|

| Molecular Formula | C12H18O2 |

| Molecular Weight | 194.27 g/mol |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

This data pertains to a related compound and is presented for illustrative purposes.

Historical Context of Synthetic Methodologies for Small Ring Carbocycles

The synthesis of highly strained small ring carbocycles has been a persistent challenge in organic chemistry, leading to the development of numerous innovative methodologies over the decades.

One of the earliest and most fundamental methods is the Wurtz coupling , first used by August Freund in 1881 for the synthesis of cyclopropane from 1,3-dibromopropane. wikipedia.org Another classic approach involves the intramolecular cyclization of compounds like γ-chlorobutyronitrile to form the cyclopropane ring, followed by hydrolysis to yield cyclopropanecarboxylic acid. wikipedia.orgorgsyn.org

The mid-20th century saw the advent of carbene-based chemistry. The use of diazo compounds , like diazomethane (B1218177), to generate carbenes that add to alkenes became a key strategy. wikipedia.orgmasterorganicchemistry.com However, the toxicity and explosive nature of diazomethane spurred the search for safer alternatives. masterorganicchemistry.com This led to the development of metal-catalyzed cyclopropanations using stabilized diazo precursors, with rhodium and copper catalysts being particularly effective. wikipedia.org

In 1958, Howard Simmons and Ronald D. Smith developed the eponymous Simmons-Smith reaction , which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species (iodomethylzinc iodide). masterorganicchemistry.comthermofisher.comtutorchase.com This method proved to be a general and stereospecific way to convert alkenes into cyclopropanes and remains a cornerstone of cyclopropane synthesis. nih.govwikipedia.org Modifications, such as the Furukawa modification using diethylzinc, have further enhanced its utility. wikipedia.org

Another significant advancement was the Kulinkovich reaction , first reported in 1989. wikipedia.org This method allows for the preparation of cyclopropanols from the reaction of esters with Grignard reagents, catalyzed by titanium(IV) alkoxides. wikipedia.orgorganic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate and has been adapted to synthesize a variety of substituted cyclopropanes. wikipedia.orgorgsyn.org

More recent developments include photoredox-catalyzed approaches that allow for the synthesis of functionalized cyclopropanes from abundant starting materials like carboxylic acids under mild conditions. nih.gov

| Method | Key Reagents | Year of Discovery | Primary Product |

|---|---|---|---|

| Wurtz Coupling | 1,3-dihalopropane, Sodium | 1881 | Cyclopropane |

| Diazo Compound Cyclopropanation | Alkene, Diazomethane | c. 1940s | Cyclopropane |

| Simmons-Smith Reaction | Alkene, CH2I2, Zn-Cu couple | 1958 | Cyclopropane |

| Kulinkovich Reaction | Ester, Grignard reagent, Ti(O-iPr)4 | 1989 | Cyclopropanol |

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-cyclobutylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H12O2/c9-8(10)7-4-6(7)5-2-1-3-5/h5-7H,1-4H2,(H,9,10) |

InChI Key |

OAPKUMLJROYWHA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2CC2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclobutylcyclopropane 1 Carboxylic Acid

Retrosynthetic Analysis of the 2-Cyclobutylcyclopropane-1-carboxylic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org For this compound, the primary disconnections involve the bonds forming the cyclopropane (B1198618) ring and the carbon-carbon bond connecting the two cyclic moieties.

A logical retrosynthetic approach would involve disconnecting the cyclopropane ring to reveal a cyclobutyl-containing alkene and a carbene or carbene equivalent. This disconnection is based on the forward reaction of a carbene addition to an olefin, a common method for cyclopropane formation. Another key disconnection is at the carboxylic acid group, which can be retrosynthetically transformed into a variety of functional groups such as a nitrile or an ester, which can then be hydrolyzed in the forward synthesis. orgsyn.org

Further simplification of the cyclobutyl-containing precursor would depend on the desired stereochemistry and substitution patterns. The analysis must consider the introduction of the cyclobutyl group, which could be achieved through various cycloaddition or rearrangement reactions.

Direct Synthesis Approaches to the Cyclopropane Core Bearing the Cyclobutyl Moiety

Several direct synthetic methods can be employed to construct the this compound scaffold. These approaches primarily focus on the formation of the three-membered ring.

Carbene Addition Strategies for Cyclopropane Ring Formation and Functionalization

Carbene addition to alkenes is a powerful and widely used method for the synthesis of cyclopropanes. In the context of this compound, this would involve the reaction of a cyclobutyl-substituted alkene with a suitable carbene precursor. The choice of carbene source is critical and can influence the stereoselectivity and yield of the reaction. Diazo compounds, such as ethyl diazoacetate, are common precursors that, upon decomposition (often catalyzed by transition metals like copper or rhodium), generate a carbene that can add to the double bond of a cyclobutyl-containing olefin.

The reactivity and selectivity of the carbene addition are influenced by the electronic nature of the alkene and the steric hindrance around the double bond. The presence of the cyclobutyl group can impose significant steric demands, potentially directing the incoming carbene to the less hindered face of the alkene.

Cyclization Reactions for the Construction of Cyclopropane Carboxylic Acids

Intramolecular cyclization reactions provide an alternative route to cyclopropane carboxylic acids. A classic example is the intramolecular displacement of a halide by a carbanion. For the synthesis of the target molecule, a suitable precursor would be a γ-halo ester or nitrile bearing a cyclobutyl substituent. Treatment of this precursor with a strong base would generate a carbanion that could then displace the halide to form the cyclopropane ring. orgsyn.org

The success of this approach depends on the efficient generation of the requisite carbanion and the favorable kinetics of the 3-exo-tet cyclization. The nature of the leaving group and the reaction conditions are crucial parameters that need to be optimized to maximize the yield of the desired cyclopropane derivative.

Carboxylation Methodologies in the Synthesis of Cyclopropane Derivatives

Carboxylation, the introduction of a carboxylic acid group, can be a key step in the synthesis of this compound. This can be achieved at various stages of the synthetic sequence. For instance, a pre-formed cyclopropyl (B3062369) halide or organometallic species can be carboxylated using carbon dioxide.

Alternatively, a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade offers a modern approach. nih.gov This methodology allows for the coupling of aliphatic carboxylic acids with electron-deficient alkenes to form functionalized cyclopropanes. nih.gov In this scenario, a cyclobutyl-containing carboxylic acid could potentially be used as a radical precursor to react with a suitable alkene, leading to the formation of the desired cyclopropane scaffold. nih.gov

| Method | Description | Key Intermediates | Advantages | Challenges |

| Carbene Addition | Reaction of a cyclobutyl-substituted alkene with a carbene. | Cyclobutyl alkene, Diazo compound | Versatile, well-established | Control of stereoselectivity, handling of hazardous diazo compounds |

| Intramolecular Cyclization | Base-mediated cyclization of a γ-halo ester or nitrile. | γ-halo ester/nitrile | Utilizes readily available starting materials | Potential for side reactions (e.g., elimination) |

| Carboxylation | Introduction of a COOH group onto a cyclopropane ring. | Cyclopropyl organometallic, CO2 | Direct introduction of the acid functionality | Requires pre-functionalized cyclopropane |

| Photoredox Catalysis | Decarboxylative radical addition-polar cyclization cascade. | Aliphatic carboxylic acid, electron-deficient alkene | Mild reaction conditions, high functional group tolerance | Substrate scope limitations |

Stereoselective and Enantioselective Synthesis of this compound

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the relative and absolute configuration of the final product.

Diastereoselective Control in Cyclopropane Ring Formation

Achieving diastereoselectivity in the formation of the cyclopropane ring is a critical aspect of the synthesis. The stereochemical outcome of the cyclopropanation reaction can often be influenced by the existing stereocenters in the starting material. For instance, in the cyclopropanation of a chiral cyclobutyl dehydro amino acid, the chiral cyclobutyl moiety can act as a chiral auxiliary, directing the incoming reagent to a specific face of the double bond. doi.org This π-facial diastereoselection can be highly efficient, leading to the formation of a single diastereomer. doi.orgresearchgate.net

The proximity of the double bond to a stereogenic center within the cyclobutyl ring is crucial for high levels of stereocontrol. doi.org Steric hindrance, often from bulky substituents on the cyclobutane (B1203170) ring, can effectively block one face of the alkene, forcing the cyclopropanating agent to attack from the opposite, less hindered face. doi.org Theoretical calculations, such as Density Functional Theory (DFT), can be employed to understand and predict the conformational biases of the substrates and rationalize the observed stereoselectivity. doi.org

Asymmetric Catalysis for Chiral Cyclopropane Carboxylic Acids

Asymmetric catalysis is a cornerstone for the synthesis of enantiomerically pure cyclopropane carboxylic acids. The primary strategy involves the use of chiral catalysts to control the stereochemical outcome of the cyclopropanation reaction. wiley-vch.de Transition-metal-catalyzed reactions, particularly with chiral rhodium (II) complexes, have become highly developed for these transformations. wiley-vch.de

The development of chiral dirhodium(II) carboxylate and carboxamidate catalysts has enabled highly chemo-, regio-, and stereoselective reactions of α-diazocarbonyl compounds with alkenes to form the cyclopropane ring. wiley-vch.de These catalysts create a chiral environment around the metal center where the carbene transfer occurs, influencing the facial selectivity of the addition to the alkene. For the synthesis of a molecule like this compound, this would involve the reaction of a cyclobutyl-substituted alkene with a diazoacetate derivative in the presence of a chiral catalyst. The choice of ligands on the dirhodium catalyst is critical for achieving high levels of enantioselectivity. wiley-vch.de For instance, catalysts like Rh₂(S-PTAD)₄ have been used to synthesize cis-cyclopropane α-amino acid precursors with high diastereoselectivity (95:5 dr) and good enantioselectivity (78–90% ee). wiley-vch.de

| Catalyst Class | Example Catalyst | Typical Substrates | Key Features |

| Dirhodium(II) Carboxylates | Dirhodium tetraacetate | Diazoacetates, Alkenes | Common and effective for cyclopropanation. wikipedia.org |

| Chiral Dirhodium(II) Carboxamidates | Rh₂(S-PTAD)₄ | Dienyl aryldiazoacetates | High chemo-, regio-, and enantioselectivity. wiley-vch.deunivasf.edu.br |

| Copper Complexes | Copper with chiral ligands | Diazocarbonyl compounds | Historically used, though rhodium catalysts are often more efficient. wikipedia.org |

Biocatalytic and Enzymatic Synthesis Routes to Cyclopropane Carboxylic Acids

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral cyclopropanes. wpmucdn.comnih.gov This approach utilizes enzymes or engineered proteins to catalyze cyclopropanation reactions with high stereoselectivity, often under mild conditions. nih.govnsf.gov

Enzyme-mediated synthesis of cyclopropanes often relies on repurposed or engineered enzymes, particularly hemoproteins like myoglobins and cytochrome P450s. wpmucdn.com These biocatalysts can perform carbene transfer reactions from diazo compounds to alkenes, a reaction not found in their native biological function. nih.gov By engineering the enzyme's active site through directed evolution, researchers can create variants with high efficiency and stereoselectivity for specific substrates. nih.govacs.org

For example, engineered variants of the myoglobin (B1173299) enzyme, such as Mb(H64V,V68G), have been successfully used for the biocatalytic cyclopropanation of styrenyl and other olefins with ethyl α-diazopyruvate, achieving high diastereomeric ratios and excellent enantiomeric excess (up to 99% ee). wpmucdn.com Similarly, engineered variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) have been developed to catalyze the formation of both cis- and trans-diastereomers of a pinacolboronate-substituted cyclopropane, which can be further derivatized. nih.govnsf.gov This biocatalytic approach avoids the need for expensive and potentially toxic transition-metal catalysts and chiral ligands. nih.govnsf.gov

| Biocatalyst | Substrate Example | Product Type | Reported Selectivity |

| Engineered Myoglobin (Mb(H64V,V68G)) | Styrene + Ethyl α-diazopyruvate | α-Cyclopropylpyruvates | Up to >99% ee, high d.r. wpmucdn.com |

| Engineered RmaNOD | Styrene + Boron-containing diazo | Pinacolboronate-substituted cyclopropane | High selectivity for cis- or trans-diastereomers. nih.gov |

| Engineered Tautomerase | Cinnamaldehyde + Diethyl 2-chloromalonate | Substituted cyclopropanes | d.r. up to 25:1; e.r. up to 99:1. nih.gov |

The synthesis of cyclopropane carboxylic acids can also involve enzymatic reduction steps. Carboxylic acid reductases (CARs) are versatile enzymes that can reduce various carboxylic acids to their corresponding aldehydes. researchgate.netnih.gov This transformation is pivotal as the resulting aldehyde can be a precursor for further synthetic modifications. The reduction process is cofactor-dependent, typically requiring ATP to activate the carboxylic acid and a hydride donor like NADPH or NADH. nih.gov

While CARs have been known to primarily utilize NADPH, recent studies have shown that many of these enzymes, such as the well-studied Mycobacterium marinum CAR, can also effectively use NADH. researchgate.net This is advantageous for cell-free applications because NADH is generally more stable and less expensive than NADPH, and there is a wider variety of systems available for its regeneration. elsevierpure.comelsevierpure.com The enzymatic system provides a green and sustainable alternative to chemical reductants, operating under environmentally benign conditions. acib.at Efficient cofactor recycling, for instance using a glucose dehydrogenase to reduce NADP⁺ to NADPH, is crucial for the economic viability of these processes. nih.gov

The integration of biocatalysis with continuous flow chemistry represents a significant advancement for synthesizing chiral compounds. rsc.orgnih.gov Immobilizing enzymes on solid supports and using them in flow reactors, such as packed-bed reactors (PBRs), offers numerous advantages over traditional batch processes. nih.govresearchgate.net These benefits include enhanced process intensification, improved mass and heat transfer, easier scale-up, and straightforward product separation from the catalyst. rsc.org

Enzyme immobilization is key to implementing biocatalysis in flow systems, as it allows for catalyst recycling and continuous operation. rsc.orgmdpi.com Common immobilization techniques include adsorption, covalent attachment, or encapsulation within a carrier material. rsc.org This approach has been successfully applied to various biotransformations, including the synthesis of chiral intermediates for active pharmaceutical ingredients (APIs). nih.gov The use of immobilized lipases for kinetic resolutions of racemic alcohols and amines in continuous flow systems has been shown to be significantly more efficient than corresponding batch processes. rsc.org This methodology could be adapted for the resolution of a racemic mixture of this compound or its precursors.

Modern Catalyst Systems for this compound Synthesis

The synthesis of complex cyclopropanes benefits from modern catalyst systems that offer improved efficiency, selectivity, and substrate scope compared to classical methods. Transition metal catalysis, in particular, remains at the forefront of cyclopropane functionalization.

Transition metal catalysis is one of the most effective strategies for constructing cyclopropane rings. univasf.edu.br A wide array of metals, including rhodium, copper, palladium, cobalt, and zinc, are used to catalyze the reaction between an alkene and a carbene precursor, typically a diazo compound, to form a cyclopropane. wikipedia.orgunivasf.edu.br The reaction proceeds through a metal carbenoid intermediate. wikipedia.org

Rhodium and copper catalysts are widely used for the cyclopropanation of olefins with diazocarbonyl compounds. wikipedia.org Rhodium carboxylate complexes, such as dirhodium tetraacetate, are particularly effective and can be used for a broad range of alkene substrates, including those that are electron-rich, neutral, or electron-poor. wikipedia.org

More recently, cobalt-based catalyst systems have been developed as a complementary approach to the traditional Simmons-Smith reaction (which uses zinc carbenoids). purdue.edupurdue.edu For example, cobalt pyridinediimine (PDI) catalysts can activate dihaloalkanes to generate nonstabilized carbenes for cyclopropanation. purdue.edu This method addresses some limitations of zinc carbenoids, such as poor performance with electron-deficient olefins and instability of substituted carbenoids. purdue.edu These advanced systems provide powerful tools for accessing diverse and structurally complex cyclopropane products, including this compound. purdue.edupurdue.edu

| Metal Catalyst System | Carbene Precursor | Alkene Substrate Scope | Key Advantages |

| Rhodium (e.g., Dirhodium tetraacetate) | Diazoacetates | Broad (electron-rich, neutral, electron-poor) | High efficiency and selectivity. wikipedia.org |

| Copper | Diazocarbonyl compounds | General olefins | One of the original metals used for cyclopropanation. wikipedia.org |

| Cobalt (e.g., PDI complexes) | Dihaloalkanes | Activated alkenes | Complements Simmons-Smith; good for substituted cyclopropanes. purdue.edupurdue.edu |

| Zinc (Simmons-Smith) | Dihalomethane | Broad, especially with directing groups | Well-established, useful for specific applications. purdue.edu |

Organocatalysis in Stereoselective Cyclopropane Synthesis

The construction of specific stereoisomers of this compound can be achieved with high precision through organocatalytic asymmetric cyclopropanation. This approach avoids the use of metal catalysts, offering a more sustainable and often complementary route to chiral cyclopropane derivatives. A prominent strategy involves the reaction of α,β-unsaturated aldehydes with stabilized ylides, catalyzed by chiral secondary amines, such as prolinol ethers. organic-chemistry.orgprinceton.edu

In a hypothetical stereoselective synthesis of a precursor to this compound, a cyclobutyl-substituted α,β-unsaturated aldehyde would serve as the key starting material. The reaction would proceed via the formation of a chiral iminium ion intermediate upon condensation of the α,β-unsaturated aldehyde with a chiral organocatalyst, for instance, a diphenylprolinol silyl (B83357) ether. organic-chemistry.org This iminium ion activation lowers the LUMO of the aldehyde, facilitating a Michael addition of a nucleophile, such as a sulfur ylide. The subsequent intramolecular cyclization (a ring-closing alkylation) furnishes the cyclopropane ring. The stereochemical outcome of the reaction is dictated by the chiral environment created by the organocatalyst, which effectively shields one face of the iminium ion, leading to a highly enantioselective and diastereoselective transformation. organic-chemistry.orgprinceton.edu

The reaction can be envisioned as follows:

Iminium Ion Formation: The cyclobutyl-substituted α,β-unsaturated aldehyde reacts with the chiral secondary amine catalyst to form a chiral iminium ion.

Michael Addition: A stabilized sulfur ylide attacks the β-carbon of the iminium ion in a conjugate addition. The stereochemistry of this step is controlled by the catalyst.

Intramolecular Ring Closure: The resulting enamine undergoes an intramolecular nucleophilic attack, displacing the sulfonium (B1226848) group to form the cyclopropane ring and regenerate the catalyst.

This cascade process allows for the construction of multiple stereocenters in a single, efficient operation. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ffhdj.comffhdj.comresearchgate.net

Atom Economy and Waste Prevention: One of the core tenets of green chemistry is maximizing atom economy, which involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic methods, particularly organocatalysis as described above, are inherently more atom-economical than stoichiometric reactions. By using catalytic amounts of a promoter, the generation of waste is significantly reduced.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or even solvent-free conditions. For the synthesis of cyclopropane derivatives, research into reactions in aqueous media or under solvent-free conditions is an active area of investigation.

Energy Efficiency: Many chemical reactions require significant energy input for heating or cooling. The development of synthetic methods that proceed under mild conditions (room temperature and atmospheric pressure) is a key goal of green chemistry. Photocatalysis, for instance, utilizes visible light as an energy source to drive chemical transformations, often under very mild conditions. nih.govbris.ac.uksemanticscholar.org A photocatalytic approach to a precursor of this compound could involve the use of a photosensitizer to activate a substrate, leading to a radical-mediated cyclopropanation. This would reduce the reliance on thermal energy and potentially lead to cleaner reactions.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to chemical synthesis. europa.eumdpi.com Enzymes operate under mild conditions, typically in aqueous environments, and can exhibit exquisite chemo-, regio-, and stereoselectivity. A potential green synthesis of this compound could involve a cyclopropane synthase enzyme. These enzymes, found in nature, are responsible for the biosynthesis of cyclopropane-containing natural products. europa.eu The development of engineered cyclopropane synthases tailored for specific, non-natural substrates could provide a direct and highly sustainable route to the target molecule.

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and accidental releases. | Enhanced operational safety. |

By thoughtfully applying the principles of organocatalysis and green chemistry, the synthesis of this compound can be achieved in a manner that is not only efficient and stereoselective but also environmentally responsible.

Stereochemical Investigations of 2 Cyclobutylcyclopropane 1 Carboxylic Acid

Conformational Analysis of the Bicyclic Structure of 2-Cyclobutylcyclopropane-1-carboxylic Acid

Cyclopropane (B1198618) Ring Conformation and Strain

The three-carbon cyclopropane ring is fundamentally constrained to a planar geometry, as any three points define a plane. libretexts.org This planarity has significant consequences for the molecule's stability and reactivity. The internal C-C-C bond angles are forced to be 60°, a severe deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbon atoms. maricopa.edujove.com This deviation results in substantial angle strain , also known as Baeyer strain. maricopa.eduwikipedia.org

In addition to angle strain, the planar structure of cyclopropane enforces an eclipsed conformation for all adjacent carbon-hydrogen bonds when viewed in a Newman projection. libretexts.orgutexas.edu This leads to significant torsional strain (also called Pitzer strain), which arises from repulsive forces between the electron clouds of these eclipsed bonds. wikipedia.orgutexas.edu The combination of high angle and torsional strain, collectively termed ring strain , makes the C-C bonds in the cyclopropane ring weaker (approximately 255 kJ/mol) compared to those in an open-chain alkane like propane (370 kJ/mol) and, consequently, more reactive. libretexts.orgutexas.edu

Table 1: Strain Components in the Cyclopropane Ring| Type of Strain | Origin | Consequence |

|---|---|---|

| Angle Strain (Baeyer Strain) | C-C-C bond angles are compressed to 60° from the ideal 109.5°. maricopa.eduwikipedia.org | Weakens C-C bonds, increases reactivity. libretexts.org |

| Torsional Strain (Pitzer Strain) | Eclipsed conformation of all C-H bonds on adjacent carbons. libretexts.orgwikipedia.org | Contributes significantly to the overall high ring strain. jove.com |

Cyclobutyl Ring Conformation and Dynamics

Unlike the rigid cyclopropane ring, the cyclobutyl ring is not planar. jove.com A hypothetical planar cyclobutane (B1203170) would have 90° bond angles and significant torsional strain from eight pairs of eclipsed C-H bonds. masterorganicchemistry.com To alleviate this torsional strain, the cyclobutane ring adopts a puckered or folded conformation. nih.govbaranlab.org This puckering slightly increases the angle strain by decreasing the bond angles to about 88°, but the energetic relief from reducing the eclipsing interactions is substantial, making the puckered conformation the most stable. masterorganicchemistry.comnih.gov

The cyclobutyl ring is dynamic, undergoing a rapid interconversion between equivalent puckered conformations, where the "flap" atom moves from one position to another. masterorganicchemistry.comyoutube.com In a substituted cyclobutane, such as the one in the title compound, substituents can occupy two distinct positions: axial and equatorial. The equatorial position is generally more stable for larger substituents as it minimizes steric interactions. youtube.com

Table 2: Conformational Properties of the Cyclobutane Ring| Property | Description | Energetic Implication |

|---|---|---|

| Puckered Conformation | The ring folds to move atoms out of a single plane, with a dihedral angle of about 25-30°. libretexts.orgresearchgate.net | Reduces torsional strain from eclipsed C-H bonds. masterorganicchemistry.comnih.gov |

| Ring Flipping | Rapid interconversion between equivalent puckered forms. masterorganicchemistry.com | Allows substituents to interchange between axial and equatorial-like positions. |

| Substituent Positions | Substituents can be in axial (pointing up/down) or equatorial (pointing out) positions. | Bulky groups prefer the equatorial position to minimize steric strain. youtube.com |

Substituent Effects on Overall Molecular Conformation

The cyclobutyl group, being a large substituent on the cyclopropane ring, will influence the orientation of the carboxylic acid group. Similarly, the carboxylic acid group and the cyclobutyl group are attached to adjacent carbons (C1 and C2) of the cyclopropane ring. Their relative orientation (cis or trans) is fixed by the stereochemistry of the molecule. In either case, there will be a preferred rotational conformation (rotamer) around the C1-C(OOH) bond and the C2-C(cyclobutyl) bond to minimize steric clash. For instance, the molecule will likely adopt a conformation where the large cyclobutyl ring is positioned as far as possible from the carboxylic acid group to reduce van der Waals repulsion.

Elucidation of Stereochemical Configuration (e.g., (1R,2S) Isomers)

This compound contains two stereogenic centers at positions C1 and C2 of the cyclopropane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers and are classified as trans isomers because the cyclobutyl and carboxylic acid groups are on opposite sides of the cyclopropane ring. The (1R,2S) and (1S,2R) isomers are another pair of enantiomers and are classified as cis isomers, with the main substituents on the same side of the ring.

The designation (1R,2S) refers to a specific absolute configuration at the two chiral centers, determined by the Cahn-Ingold-Prelog (CIP) priority rules.

At C1 (attached to -COOH): The priority of the substituents would be assigned. Assuming the -COOH group is priority #1, the path along the ring toward the substituted C2 would be #2, the path toward C3 would be #3, and the hydrogen atom would be #4. The orientation (R or S) depends on the direction traced from priority 1 to 2 to 3.

At C2 (attached to the cyclobutyl group): A similar assignment of priorities would be made for the substituents attached to C2, with the cyclobutyl group, the two paths along the cyclopropane ring, and the hydrogen atom.

The specific properties and biological activities of the molecule are highly dependent on its stereochemistry. tru.ca For example, research on related compounds like 2-(aminomethyl)cyclobutane-1-carboxylic acid has shown that different stereoisomers can have distinct biological effects, necessitating their synthesis as single, pure enantiomers. researchgate.net The IUPAC nomenclature for a racemic mixture of a specific diastereomer would be, for example, rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid. qmul.ac.uk

Methodologies for Stereochemical Assignment and Purity Assessment

Determining the absolute configuration and assessing the enantiomeric purity of chiral molecules like this compound is crucial. While techniques like X-ray crystallography can provide unambiguous structural determination, chromatographic methods are indispensable for purity assessment and separation. doi.org

Chiral Chromatography Techniques

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for separating enantiomers and determining enantiomeric excess (ee). researchgate.netresearchgate.net The principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column. researchgate.net

For separating chiral carboxylic acids, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose, such as Chiralcel OD-H and Chiralpak AD, are widely used and show broad selectivity for a variety of compounds, including carboxylic acids. researchgate.net They are often used in normal-phase HPLC conditions. researchgate.net

Macrocyclic Glycopeptide CSPs: Chirobiotic phases (e.g., based on teicoplanin or vancomycin) are particularly useful for separating polar and ionic compounds like amino acids and carboxylic acids. researchgate.netsigmaaldrich.com These columns can be operated in various modes, including reversed-phase, polar ionic, and polar organic modes, offering great flexibility in method development. sigmaaldrich.com The multiple interaction sites on these selectors—including ionic sites, aromatic rings for π-π interactions, and hydrogen bonding sites—facilitate chiral recognition. nih.gov

The choice of mobile phase is critical and often includes a polar solvent (like an alcohol) mixed with a nonpolar solvent (like hexane) and a small amount of an acidic or basic modifier (e.g., acetic acid or diethylamine) to improve peak shape and resolution. mdpi.com

Table 3: Common Chiral Stationary Phases for Carboxylic Acid Separation| CSP Type | Common Trade Names | Primary Interaction Mechanisms | Typical Chromatographic Mode |

|---|---|---|---|

| Polysaccharide Derivatives | Chiralcel, Chiralpak researchgate.net | Hydrogen bonding, dipole-dipole, steric interactions, inclusion complexing. | Normal Phase, Polar Organic |

| Macrocyclic Glycopeptides | Chirobiotic researchgate.netsigmaaldrich.com | Ionic interactions, hydrogen bonding, π-π interactions, inclusion complexing. nih.gov | Reversed Phase, Polar Ionic, Polar Organic |

Spectroscopic Methods for Stereoisomer Characterization

The characterization of stereoisomers of this compound, which can exist as cis and trans diastereomers, relies on a suite of spectroscopic techniques. These methods provide detailed information about the three-dimensional arrangement of atoms, allowing for the unambiguous assignment of relative and absolute configurations. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for distinguishing between diastereomers, as the distinct spatial arrangement of atoms in each isomer leads to a unique set of signals. thieme-connect.com

¹H NMR Spectroscopy : The chemical shifts (δ) and coupling constants (J) of the protons on the cyclopropane and cyclobutane rings are highly sensitive to their stereochemical environment. For this compound, the protons on the cyclopropane ring are of particular interest. In the cis isomer, the cyclobutyl group and the carboxylic acid group are on the same face of the cyclopropane ring, leading to different magnetic environments for the ring protons compared to the trans isomer, where they are on opposite faces. This results in different chemical shifts. The proton attached to the carbon bearing the carboxylic acid group (C1) in cyclobutanecarboxylic acid typically appears around 3.17 ppm, while the ring protons resonate between 1.74 and 2.60 ppm chemicalbook.com. The acidic proton of the carboxyl group itself is highly deshielded and appears as a broad singlet far downfield, typically in the 10–12 ppm region.

¹³C NMR Spectroscopy : Each carbon atom in a unique chemical environment will produce a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the cis and trans isomers of this compound are in different environments and, therefore, will have different chemical shifts. The carboxyl carbon is typically found in the range of 160-180 ppm. For the parent cyclobutane, the single peak appears at 22.4 ppm docbrown.info. In substituted cyclobutanes, such as cyclobutanecarboxylic acid, the carboxyl-bearing carbon (C1) shifts to around 39.5 ppm, the adjacent carbons (C2/C4) to about 25.1 ppm, and the furthest carbon (C3) to approximately 18.2 ppm. The carboxylic acid carbon itself appears around 183.1 ppm. These values would be expected to shift upon substitution and differ between stereoisomers.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. For all stereoisomers of this compound, the spectrum will be dominated by absorptions characteristic of the carboxylic acid group and the cycloalkane framework.

A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

A sharp and intense C=O stretching absorption will appear around 1700 cm⁻¹.

C-H stretching vibrations for the cyclopropane and cyclobutane rings are expected just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively docbrown.info.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive determination of stereochemistry. thieme-connect.comresearchgate.net This technique maps the electron density of the atoms in the crystal, yielding a precise three-dimensional structure of the molecule. nih.gov This allows for the direct visualization of the relative positions of the cyclobutyl and carboxylic acid groups, unambiguously establishing whether the isomer is cis or trans. researchgate.net It is the gold standard for absolute stereochemistry determination. soton.ac.uk

| Spectroscopic Method | Key Feature | Expected Observation for this compound |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Distinct shifts for cyclopropane and cyclobutane protons between cis and trans isomers. Carboxyl proton at ~10-12 ppm. |

| Coupling Constants (J) | Different J-values for interactions between cyclopropane protons, indicative of dihedral angles in each isomer. | |

| ¹³C NMR | Chemical Shifts (δ) | Unique set of signals for each carbon in the cis and trans isomers. Carboxyl carbon at ~160-180 ppm. |

| IR Spectroscopy | O-H Stretch | Broad absorption from ~2500-3300 cm⁻¹ for the carboxylic acid. |

| C=O Stretch | Strong, sharp absorption around 1700 cm⁻¹. | |

| X-ray Crystallography | 3D Structure | Provides definitive confirmation of the cis or trans configuration. |

Influence of Stereochemistry on Molecular Recognition and Interactions

The stereochemistry of a molecule is a critical determinant of its biological activity and molecular interactions, as biological systems like enzymes and receptors are themselves chiral. nih.gov The distinct three-dimensional structures of the cis and trans stereoisomers of this compound dictate how they can interact with other molecules.

The spatial arrangement of the cyclobutyl and carboxylic acid functional groups creates a unique molecular shape and surface for each isomer. unacademy.com Molecular recognition depends on a precise geometric and electronic complementarity between the molecule and its binding partner, often described by the "lock and key" model.

Shape and Steric Hindrance : The cis isomer presents the bulky cyclobutyl group and the polar, hydrogen-bonding carboxylic acid group on the same side of the cyclopropane ring. This creates a more sterically crowded face and a distinct polarity profile compared to the trans isomer, where these groups are on opposite sides. This difference in shape will affect how each isomer fits into a binding site. A binding pocket might have space for the trans isomer but be unable to accommodate the bulkier profile of the cis isomer, or vice versa.

Functional Group Orientation : The ability to form specific non-covalent interactions, such as hydrogen bonds, is fundamental to molecular recognition. The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the cis isomer, the proximity of the cyclobutyl group could sterically hinder the approach of a binding partner to the carboxylic acid, potentially weakening or preventing interaction. In the trans isomer, the carboxylic acid is more exposed and may be able to form more optimal hydrogen bonds within a receptor site.

Differential Binding Affinity : Due to these differences in shape and the presentation of key interacting groups, the stereoisomers will exhibit different binding affinities for a given chiral receptor or enzyme. One isomer may bind strongly and elicit a biological response, while the other may bind weakly or not at all. nih.gov This principle underscores the importance of stereoselective synthesis in the development of biologically active compounds. nih.gov

| Property | cis-Isomer | trans-Isomer | Implication for Molecular Recognition |

|---|---|---|---|

| Molecular Shape | Cyclobutyl and carboxyl groups on the same face, creating a more compact, sterically hindered profile on one side. | Cyclobutyl and carboxyl groups on opposite faces, resulting in a more linear or extended shape. | Differential fit into chiral binding sites of proteins. |

| Accessibility of Carboxyl Group | May be sterically shielded by the adjacent cyclobutyl group. | More sterically accessible for interactions. | Affects the strength and geometry of hydrogen bonding with a receptor. |

| Binding Affinity | Expected to have a different binding constant (Kd) or inhibitory constant (Ki) compared to the trans isomer. | Expected to have a different binding constant (Kd) or inhibitory constant (Ki) compared to the cis isomer. | One isomer may be significantly more potent or selective for a biological target. |

Theoretical and Computational Studies on 2 Cyclobutylcyclopropane 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, stability, and electronic charge distribution. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with high accuracy for the prediction of molecular structures and properties. A DFT calculation for 2-Cyclobutylcyclopropane-1-carboxylic acid would aim to find the lowest energy arrangement of its atoms, known as the ground state geometry.

The geometry of this molecule is primarily defined by the interplay between the strained three-membered cyclopropane (B1198618) ring, the puckered four-membered cyclobutane (B1203170) ring, and the carboxylic acid group. DFT calculations would predict specific bond lengths, bond angles, and dihedral angles.

Cyclopropane Ring: The C-C bonds within the cyclopropane ring are expected to be shorter than a typical alkane C-C bond (~1.54 Å) due to the ring strain and increased p-character in the "bent bonds". Calculations on similar cyclopropane systems suggest these would be in the range of 1.50-1.52 Å.

Cyclobutane Ring: Cyclobutane is not planar; it adopts a puckered or "butterfly" conformation to relieve some of the torsional strain that would exist in a flat structure. maricopa.edulibretexts.orgopenstax.org DFT would precisely calculate this pucker angle, which is typically around 25-35 degrees. openstax.org

Carboxylic Acid Group: The -COOH group has a preferred planar geometry. Quantum mechanical studies on simple carboxylic acids like acetic acid show a strong preference for the syn conformation, where the hydroxyl hydrogen is oriented toward the carbonyl oxygen, over the anti conformation. nih.gov This preference is due to a stabilizing intramolecular interaction.

A hypothetical data table of optimized geometrical parameters from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) is presented below.

| Parameter | Description | Predicted Value |

| r(C1-C2) | Bond length in cyclopropane ring | ~1.51 Å |

| r(C-C)avg | Average bond length in cyclobutane ring | ~1.55 Å |

| r(C=O) | Carbonyl bond length | ~1.21 Å |

| r(C-OH) | Carboxyl C-O single bond length | ~1.36 Å |

| ∠(C-C-C) | Internal angle in cyclopropane ring | ~60° |

| ∠(C-C-C) | Internal angle in cyclobutane ring | ~88° |

| Puckering Angle | Dihedral angle defining cyclobutane pucker | ~30° |

| Dihedral(O=C-O-H) | Dihedral angle for syn conformation | ~0° |

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a systematic way to improve upon the accuracy of calculations, albeit at a higher computational cost than DFT. These methods are particularly useful for characterizing the energetic landscape of a molecule, which includes identifying various stable conformers, transition states for conformational changes, and calculating strain energies.

For this compound, the energetic landscape is complex due to the rotational freedom around the single bond connecting the two rings and the bond to the carboxylic acid, as well as the puckering of the cyclobutane ring.

Ring Strain: The primary contributor to the molecule's energy is the inherent strain in the small rings. Cyclopropane has a significant strain energy of approximately 115 kJ/mol (27.5 kcal/mol), while puckered cyclobutane has a slightly lower total strain of about 110 kJ/mol (26.4 kcal/mol). openstax.org Ab initio calculations can precisely quantify how substitution affects this strain.

Rotational Barriers: By systematically rotating the dihedral angle between the cyclobutyl and cyclopropane rings and calculating the energy at each step, an energy profile can be generated. The peaks on this profile correspond to the transition states for rotation, and their height relative to the minima (stable conformers) gives the rotational energy barrier. A similar analysis can be performed for the rotation of the carboxylic acid group.

Conformational Isomers: High-level ab initio calculations can accurately determine the relative energies of different conformers, such as the syn vs. anti orientation of the carboxylic acid proton. While the syn form is generally more stable in the gas phase, the energy difference is typically small (a few kcal/mol), and the anti conformer may be relevant in certain environments. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.

An MD simulation of this compound, typically in a solvent like water, would reveal:

Conformational Sampling: The simulation would show how the molecule explores different shapes at a given temperature. This includes the rapid puckering inversion of the cyclobutane ring, rotations around the single bonds, and fluctuations in the carboxylic acid group's orientation.

Solvent Effects: The presence of solvent molecules can significantly influence conformational preferences. For instance, while the syn conformation of the carboxylic acid is favored in the gas phase, explicit water molecules in an MD simulation can form hydrogen bonds with both the carbonyl oxygen and the hydroxyl group, potentially stabilizing the anti conformation more than in a vacuum. nih.gov

Hydrogen Bonding Dynamics: MD simulations can track the formation and breaking of hydrogen bonds between the carboxylic acid group and surrounding water molecules, or between two acid molecules to form a dimer. This provides insight into its solvation properties and potential for self-assembly. Studies on the assembly of carboxylic acids at interfaces show that the position of the carboxyl group can significantly influence the resulting structure. mdpi.com

Molecular Docking and Ligand-Target Interaction Predictions for Related Cyclopropane Carboxylic Acid Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

A 2019 study performed docking analysis on a series of cyclobutane and cyclopropane carboxylic acid derivatives against collagenase, a matrix metalloproteinase (MMP) implicated in cancer metastasis. researchgate.net The goal was to screen for potential MMP inhibitors. The docking simulations predicted how these small molecules would fit into the active site of the enzyme, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding.

| Compound Class | Target Protein | Key Finding from Docking | Reference |

| Cyclopropane Carboxylic Acid Derivatives | Collagenase (MMP) | Prediction of binding modes and interactions within the enzyme's active site for potential inhibition. | researchgate.net |

| Amide Derivatives with Cyclopropane | CYP51 (Antifungal Target) | Compounds showed good binding affinity with the potential drug target CYP51 protein. | semanticscholar.org |

These studies illustrate how the this compound scaffold could be evaluated against various protein targets. Docking would predict its binding energy and pose, highlighting which atoms are involved in crucial interactions, thereby guiding the design of more potent derivatives.

In Silico Screening and Virtual Library Design Based on the this compound Scaffold

In silico (computational) screening involves the rapid assessment of large libraries of chemical structures against a biological target to identify promising candidates. A "scaffold" like this compound can serve as the core structure for generating a virtual library.

The process typically involves:

Scaffold Definition: The core structure of this compound is defined.

Virtual Library Generation: A large, diverse set of chemical groups (R-groups) are computationally attached to various positions on the scaffold. For this molecule, derivatization could occur at the cyclobutane ring or by converting the carboxylic acid to an ester or amide.

High-Throughput Virtual Screening (HTVS): The entire virtual library, which can contain thousands or millions of compounds, is then screened against a protein target using methods like molecular docking.

Filtering and Selection: Compounds are ranked based on their predicted binding affinity (docking score) and filtered for desirable drug-like properties (e.g., molecular weight, solubility) to identify a smaller, more manageable set of "hits" for further investigation or synthesis.

The cyclopropane motif is highly valuable in drug design as it provides a rigid, three-dimensional structure that is distinct from flat aromatic rings. nih.govpsu.edu Virtual libraries based on the this compound scaffold would explore a unique region of "chemical space," potentially leading to the discovery of novel inhibitors for various targets. researchgate.netbiorxiv.org

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions and for characterizing the high-energy transition states that connect reactants, intermediates, and products. wikipedia.org For this compound, theoretical methods can predict the mechanisms of reactions involving both the carboxylic acid group and the strained rings.

Reactions at the Carboxyl Group: The mechanisms of common carboxylic acid reactions, such as esterification, amidation, or reduction, can be modeled. rsc.orgkhanacademy.org DFT calculations can locate the transition state for the nucleophilic attack on the carbonyl carbon, revealing the activation energy of the reaction. This allows for a comparison of reaction rates with different reagents and under different catalytic conditions.

Cyclopropane Ring-Opening: The strained cyclopropane ring can undergo ring-opening reactions under various conditions (e.g., with acids, electrophiles, or under radical conditions). researchgate.netnih.govacs.org Computational studies can map out the potential energy surface for these reactions. For example, the acid-catalyzed ring-opening would likely proceed via a protonated cyclopropane intermediate, leading to a carbocation that can be trapped by a nucleophile. DFT calculations can determine the activation barriers for different possible ring-opening pathways (e.g., cleavage of the C1-C2 vs. C1-C3 bond) and predict the regioselectivity and stereoselectivity of the reaction. researchgate.net

By calculating the Gibbs free energy of reactants, transition states (TS), and products, a complete reaction energy profile can be constructed, providing a detailed mechanistic picture that is essential for understanding and optimizing chemical reactions.

| Reaction Type | Computational Method | Key Insights Gained |

| Carboxylic Acid Hydrogenation | DFT | Elucidation of a two-cycle mechanism involving aldehyde intermediates and stabilization of key transition states by noncovalent interactions. rsc.org |

| Hydrolysis of Anhydrides | N/A | Characterization of transition state structures for nucleophilic attack. acs.org |

| Radical Ring-Opening of Cyclopropanes | DFT | Modeling of radical addition, ring-opening to a more stable radical intermediate, and subsequent cyclization or trapping steps. nih.govbeilstein-journals.org |

Cheminformatics and Data Mining for Structure-Property Correlations in Cyclopropane Systems

The unique structural and electronic properties of the cyclopropane ring, characterized by significant ring strain and "bent" bonds, make it a fascinating scaffold in medicinal chemistry and materials science. masterorganicchemistry.com Understanding the relationship between the structure of cyclopropane-containing molecules and their physicochemical and biological properties is crucial for rational design. Cheminformatics and data mining have emerged as powerful tools to elucidate these complex structure-property correlations. This section explores the application of these computational approaches to cyclopropane systems, with a hypothetical focus on this compound.

Cheminformatics Approaches to Characterizing Cyclopropane Systems

Cheminformatics involves the use of computational methods to analyze chemical information. For a molecule like this compound, a cheminformatics workflow would begin with the calculation of molecular descriptors. These numerical values represent various aspects of the molecule's structure and are broadly categorized as topological, geometrical, electronic, and hybrid descriptors. hufocw.org

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include molecular weight, atom counts, ring counts, and various connectivity indices.

Geometrical Descriptors: These 3D descriptors quantify the spatial arrangement of atoms. They include molecular surface area, volume, and moments of inertia.

Electronic Descriptors: These descriptors are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). hufocw.org

Hybrid Descriptors: These combine different types of information. For instance, charged partial surface area (CPSA) descriptors merge electronic (partial charges) and geometrical (surface area) data to characterize a molecule's potential for polar interactions. hufocw.org

The inherent strain and unique bonding in the cyclopropane and cyclobutane rings of this compound would be captured by a combination of these descriptors, particularly those sensitive to bond angles and electronic distribution. masterorganicchemistry.com

Interactive Table: Hypothetical Molecular Descriptors for a Series of Cyclopropane Carboxylic Acids

Below is a hypothetical and interactive table illustrating the types of descriptors that could be calculated for a series of related cyclopropane carboxylic acids to explore structure-property relationships.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |

| Cyclopropanecarboxylic acid | 86.09 | 0.45 | 37.3 | -7.2 | 1.5 |

| 2-Methylcyclopropane-1-carboxylic acid | 100.12 | 0.85 | 37.3 | -7.1 | 1.6 |

| 2-Ethylcyclopropane-1-carboxylic acid | 114.14 | 1.25 | 37.3 | -7.0 | 1.7 |

| This compound | 140.18 | 1.95 | 37.3 | -6.9 | 1.8 |

| 2-Phenylcyclopropane-1-carboxylic acid | 162.19 | 2.15 | 37.3 | -6.5 | 0.5 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Once a set of descriptors is calculated for a series of cyclopropane derivatives, Quantitative Structure-Property Relationship (QSPR) models can be developed. These are mathematical models that correlate the descriptors (the independent variables) with an observed property (the dependent variable). mdpi.com For cyclopropane systems, QSPR models have been used to predict thermodynamic properties like enthalpy of formation and entropy. nih.govnih.gov

The development of a QSPR model typically involves:

Data Set Preparation: A diverse set of cyclopropane derivatives with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.

Variable Selection: Statistical methods, such as genetic algorithms, are used to select a subset of descriptors that are most relevant to the property being modeled. nih.gov

Model Building: A regression technique, like Multiple Linear Regression (MLR) or more advanced machine learning methods, is used to create the mathematical equation linking the selected descriptors to the property. nih.gov

Model Validation: The model's statistical reliability and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation sets. mdpi.com

For a series of compounds including this compound, a QSPR model could be developed to predict properties such as binding affinity to a biological target or physicochemical properties like solubility.

Interactive Table: Hypothetical QSPR Model for Biological Activity

This table presents a hypothetical QSPR model for predicting the inhibitory activity (pIC50) of a series of cyclopropane derivatives against a specific enzyme.

| Descriptor | Coefficient | Standard Error | p-value |

| (Intercept) | 5.20 | 0.15 | <0.001 |

| LogP | 0.45 | 0.05 | <0.001 |

| Polar Surface Area | -0.02 | 0.01 | 0.045 |

| LUMO | -0.30 | 0.08 | 0.002 |

| Model Statistics | Value | ||

| R² | 0.85 | ||

| Q² (Cross-validated R²) | 0.78 |

This hypothetical model suggests that higher lipophilicity (LogP) and a lower LUMO energy are positively correlated with biological activity, while a larger polar surface area has a slight negative correlation.

Data Mining and Machine Learning in Cyclopropane Systems

With the increasing availability of large chemical datasets, data mining and machine learning techniques are becoming indispensable in drug discovery and materials science. frontiersin.org These methods can uncover hidden patterns and complex, non-linear relationships within the data that may not be apparent from traditional QSPR analysis. frontiersin.org

For cyclopropane systems, these approaches can be used for:

Virtual Screening: Building classification models (e.g., using Support Vector Machines or Random Forests) to rapidly screen large virtual libraries of cyclopropane-containing compounds and identify those with a high probability of being active against a particular biological target.

Scaffold Hopping and Design: Identifying novel cyclopropane-based scaffolds that possess desirable properties by mining existing chemical databases.

ADMET Prediction: Developing models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new cyclopropane drug candidates early in the discovery process. mdpi.com

The application of data mining to a molecule like this compound would involve placing it within the context of a large chemical space of related compounds to predict its likely biological activities and potential liabilities based on the patterns learned from the data.

Advanced Applications and Research Frontiers of 2 Cyclobutylcyclopropane 1 Carboxylic Acid

Utility as Chiral Building Blocks in Complex Organic Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral building blocks, which are enantiomerically enriched molecules incorporated into a larger structure, are pivotal in this endeavor. Cyclopropane (B1198618) derivatives, in particular, are valuable as chiral building blocks due to their rigid structures which can effectively control the stereochemical outcome of reactions. tandfonline.comnih.gov

The stereoselective synthesis of molecules containing both cyclopropane and cyclobutane (B1203170) moieties, such as 2-Cyclobutylcyclopropane-1-carboxylic acid, presents a unique synthetic challenge and opportunity. Research has demonstrated the highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids. rsc.org In these syntheses, the existing chirality in the cyclobutane ring dictates the facial selectivity of the cyclopropanation reaction, leading to the formation of a single diastereomer. rsc.org This high degree of stereocontrol is crucial for the synthesis of complex chiral molecules where multiple stereocenters need to be precisely defined.

While the direct use of this compound as a chiral building block in the total synthesis of a specific complex molecule is not yet widely documented in publicly available research, its potential is evident. The principles of asymmetric synthesis suggest that enantiomerically pure forms of this acid could serve as valuable synthons for introducing the unique cyclobutyl-cyclopropyl motif into larger, more complex architectures, such as novel pharmaceuticals or agrochemicals. The development of synthetic methods that provide access to enantiopure cyclopropane-containing drugs and their precursors is an active area of research, with biocatalytic strategies showing considerable promise. researchgate.net

Role in the Design of Bioactive Molecules (Research-oriented aspects without clinical outcomes)

The rigid framework of cyclopropane carboxylic acids makes them attractive scaffolds for the design of bioactive molecules. This rigidity can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, such as an enzyme or receptor.

O-acetylserine sulfhydrylase (OASS) Inhibitors:

O-acetylserine sulfhydrylase is a crucial enzyme in the cysteine biosynthesis pathway of bacteria and plants, making it an attractive target for the development of new antibacterial agents. nih.govtandfonline.com A series of inhibitors based on the cyclopropane-carboxylic acid scaffold have been rationally designed and synthesized. rsc.orgnih.gov These compounds have demonstrated potent inhibitory activity against OASS isoforms from various pathogenic bacteria. nih.gov The general structure of these inhibitors features a carboxylic acid moiety connected to a hydrophobic side chain via a cyclopropane spacer in a trans configuration. tandfonline.com The structure-activity relationship (SAR) of these inhibitors has been explored, revealing that modifications to the hydrophobic side chain can significantly impact binding affinity. tandfonline.com

| Compound | Target Enzyme | Inhibition Data |

| Substituted 2-phenylcyclopropane carboxylic acids | Salmonella enterica serovar typhimurium OASS (StOASS) | High binding affinity |

| trans-2-substituted-cyclopropane-1-carboxylic acids | Haemophilus influenzae OASS-A (HiOASS-A) | Kdiss in the low micromolar range |

| Cyclopropane-1,2-dicarboxylic acids | Salmonella typhimurium OASS isoforms | Effective inhibitors |

BET Bromodomain Inhibitors:

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a critical role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, including cancer and inflammation. mdpi.com Small molecule inhibitors of BET bromodomains have emerged as a promising therapeutic strategy. While the direct incorporation of a this compound moiety into a BET inhibitor has not been explicitly reported, the use of carboxylic acid functional groups is a common feature in the design of these molecules. For instance, JQ1, a potent BET bromodomain inhibitor, has been modified to include a carboxylic acid handle, enabling its conjugation to other molecules, such as in the development of PROTACs. researchgate.net This highlights the potential for incorporating novel carboxylic acid-containing fragments, like this compound, into future generations of BET inhibitors to explore new chemical space and potentially improve properties such as selectivity and potency.

Ethylene (B1197577) is a key plant hormone that regulates a wide range of developmental processes and stress responses. researchgate.net The biosynthesis of ethylene involves the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), which is then oxidized to ethylene. researchgate.net Cyclopropane carboxylic acid derivatives have been investigated as inhibitors of ethylene biosynthesis. ffhdj.comffhdj.com These compounds can act as structural analogs of ACC and interfere with its conversion to ethylene. ffhdj.com For example, cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid have been shown to inhibit ethylene production in plant tissues. ffhdj.com The development of new, effective inhibitors of ethylene biosynthesis is of significant interest for applications in agriculture, such as controlling fruit ripening and extending the shelf life of horticultural products. ffhdj.com

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker plays a critical role in the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov

Carboxylic acid functionalities are frequently incorporated into PROTAC linkers, often serving as attachment points for connecting the two ligands. nih.gov While the direct use of this compound in a PROTAC linker has not been described, its rigid structure could offer a way to create more conformationally constrained linkers. This could potentially lead to improved selectivity and potency of the resulting PROTAC by pre-organizing the molecule in a conformation favorable for ternary complex formation. The design and synthesis of novel linkers are a key area of research in the development of PROTAC technology. nih.gov

Applications in Materials Science and Polymer Chemistry

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comrsc.org These materials have attracted significant interest due to their high porosity, large surface areas, and tunable properties, which make them promising for a wide range of applications, including gas storage, separation, and catalysis.

The properties of MOFs and coordination polymers are largely determined by the nature of the metal ions and the organic ligands. Carboxylic acids are a common class of ligands used in the synthesis of these materials. ossila.com The use of ligands with unique geometries and functionalities can lead to the formation of novel framework structures with desired properties.

Research has shown that cyclobutane-containing ligands can be used to construct MOFs with multiple distinct cavities. rsc.org Furthermore, 1D coordination polymers have been synthesized using cyclobutyl-substituted zoledronate analogues. rsc.org While the specific use of this compound as a ligand in the synthesis of MOFs or coordination polymers has not been reported, its rigid and geometrically defined structure makes it a promising candidate for the design of new materials. The combination of the cyclobutane and cyclopropane rings could lead to unique framework topologies and pore environments, potentially resulting in materials with novel adsorption or catalytic properties.

Capping Agents and Stabilizers in Nanomaterial Synthesis

The synthesis of nanomaterials with controlled size, shape, and stability is a cornerstone of nanotechnology. Capping agents play a crucial role in this process by adsorbing to the surface of newly formed nanoparticles, thereby preventing their aggregation and controlling their growth. researchgate.netnih.gov Carboxylic acids are widely utilized as effective capping agents due to the strong coordination of the carboxylate group to the surface of metal and metal oxide nanoparticles. researchgate.netnih.gov

The carboxylate group of this compound could effectively bind to the surface of nanoparticles, providing electrostatic stabilization. The bulky and sterically demanding cyclobutyl and cyclopropyl (B3062369) groups would then create a protective layer around the nanoparticle core, preventing agglomeration through steric hindrance. This dual stabilizing effect could be advantageous in the synthesis of a variety of nanoparticles.

Table 1: Potential Role of this compound in Nanoparticle Synthesis

| Feature | Role in Nanomaterial Synthesis |

|---|---|

| Carboxylic Acid Group | Anchors to the nanoparticle surface, providing electrostatic stabilization. |

| Cyclobutyl & Cyclopropyl Rings | Provide steric hindrance to prevent nanoparticle aggregation and control particle size. |

The specific geometry and electronic properties imparted by the cyclobutyl and cyclopropyl rings might also influence the crystallographic growth of the nanoparticles, potentially allowing for the synthesis of unique nanoparticle morphologies with tailored catalytic or optical properties.

Monomeric Units in Polymer Synthesis (if applicable to this class of compounds)

Carboxylic acids are fundamental building blocks in the synthesis of a wide range of polymers, most notably polyesters and polyamides, through condensation polymerization reactions. ontosight.ai Given the presence of the carboxylic acid functionality, this compound could theoretically serve as a monomeric unit in polymer synthesis.

The polymerization would likely proceed through the reaction of the carboxylic acid group with a suitable co-monomer, such as a diol or a diamine, to form ester or amide linkages, respectively. The incorporation of the rigid and strained cyclobutyl and cyclopropyl rings into the polymer backbone would be expected to significantly influence the properties of the resulting material. For instance, these cyclic units could enhance the thermal stability, increase the glass transition temperature, and alter the mechanical properties of the polymer compared to polymers derived from more conventional aliphatic or aromatic carboxylic acids.

While bicyclobutanes and cyclobutenes with electron-attracting groups have been shown to undergo polymerization, the polymerization of a saturated cyclopropane-1-carboxylic acid derivative as a monomer is less common. researchgate.net However, the unique strain energy of the cyclopropane ring could potentially be exploited in novel polymerization strategies.

Table 2: Potential Polymer Properties with this compound as a Monomer

| Polymer Type | Potential Properties |

|---|---|

| Polyester | Enhanced thermal stability, higher glass transition temperature, modified mechanical strength. |

| Polyamide | Increased rigidity, potential for unique intermolecular interactions due to the cyclic moieties. |

Further research would be necessary to explore the reactivity of this compound in polymerization reactions and to characterize the properties of the resulting polymers.

Development of Chemical Probes and Tools for Biological Research

Small molecules that can be used to probe and understand complex biological processes are invaluable tools in chemical biology. pitt.edu Cyclopropane and cyclopropene (B1174273) derivatives have emerged as useful scaffolds in this area due to their unique conformational constraints and reactivity. nih.govbeilstein-journals.orgnih.gov These strained ring systems can act as bioisosteres for other chemical groups and can be incorporated into larger molecules to study biological systems.

Given its structure, this compound and its derivatives could be explored as novel chemical probes. The carboxylic acid handle allows for straightforward chemical modification, enabling the attachment of fluorescent tags, affinity labels, or other reporter groups. The rigid cyclobutyl and cyclopropyl framework could be used to present these functionalities in a well-defined spatial orientation, which is crucial for specific interactions with biological targets such as enzymes or receptors.

Analogs of this compound could be synthesized to mimic natural substrates or inhibitors of enzymes involved in metabolic pathways. For example, derivatives of cyclopropanecarboxylic acids have been studied as regulators of ethylene biosynthesis in plants. ffhdj.comffhdj.com The unique combination of the cyclobutyl and cyclopropyl groups might lead to novel biological activities or selectivities.

Future Directions and Emerging Research Areas for this compound and its Analogs

The exploration of this compound and its analogs presents several exciting avenues for future research. A primary focus should be on the development of efficient and stereoselective synthetic routes to access this compound and a diverse range of its derivatives. This would be the foundation for a systematic investigation of its properties and applications.

In the realm of materials science, future research could focus on: